molecular formula C11H9ClN2O2 B1454709 Ethyl 2-chloroquinazoline-4-carboxylate CAS No. 1092352-52-7

Ethyl 2-chloroquinazoline-4-carboxylate

Cat. No. B1454709
M. Wt: 236.65 g/mol
InChI Key: KLQNJTKSLRIEAW-UHFFFAOYSA-N
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Description

Ethyl 2-chloroquinazoline-4-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.66 . It is used as a reactant in the synthesis and evaluation of novel quinazoline-based anti-inflammatory agents acting as PDE4B inhibitors .


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloroquinazoline-4-carboxylate can be represented by the SMILES string O=C(OCC)C1=NC2=CC=CC=C2C(Cl)=N1 . This indicates that the compound contains an ester group (O=C(OCC)) and a chloroquinazoline group (C1=NC2=CC=CC=C2C(Cl)=N1).


Physical And Chemical Properties Analysis

Ethyl 2-chloroquinazoline-4-carboxylate is a solid compound . It has a molecular weight of 236.66 .

Scientific Research Applications

Central Nervous System Activity

Ethyl 2-chloroquinazoline-4-carboxylate derivatives have been explored for their effects on the central nervous system. For instance, the reaction of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate with chlorinated heterocycles, including ethyl 2-(2-phenylquinazolin-4-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate, demonstrated a loss of motor control in mice, indicating potential CNS activity (Hung, Janowski, & Prager, 1985).

Antiallergy Properties

Structural modifications of quinazoline-2-carboxylic acid derivatives, leading to compounds like ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, have shown significant antiallergy activity. This derivative, in particular, was found to be ten times more potent than disodium cromoglycate in rat passive cutaneous anaphylaxis tests, indicating its potential as an orally active antiallergy agent (Althuis, Moore, & Hess, 1979).

Antibacterial Applications

Ethyl-2-chloroquinoline-3-carboxylates have been studied for their antibacterial properties. Research has shown that derivatives synthesized from o-aminobenzophenones possess moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Synthesis of Luotonin A Derivatives

Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate is a key intermediate in the synthesis of Luotonin A derivatives. These compounds have been studied for their potential anticancer properties. The synthesis process allows for selective reactions with various aminobenzoic acid ethyl esters, leading to new Luotonin A derivatives (Atia et al., 2017).

Antioxidant Properties

Compounds like ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have been synthesized and tested for their antioxidant properties. These derivatives demonstrated significant potential in reducing lipid peroxidation levels and scavenging nitric oxide, indicating their potential as antioxidants (Saraiva et al., 2015).

Safety And Hazards

Ethyl 2-chloroquinazoline-4-carboxylate is considered hazardous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It is classified as Acute Tox. 4 Oral .

Future Directions

While specific future directions for Ethyl 2-chloroquinazoline-4-carboxylate are not mentioned in the available resources, it is worth noting that quinazoline derivatives are being explored for their therapeutic potential . This suggests that Ethyl 2-chloroquinazoline-4-carboxylate could be further studied for its potential applications in medicinal chemistry.

properties

IUPAC Name

ethyl 2-chloroquinazoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-10(15)9-7-5-3-4-6-8(7)13-11(12)14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQNJTKSLRIEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681037
Record name Ethyl 2-chloroquinazoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloroquinazoline-4-carboxylate

CAS RN

1092352-52-7
Record name 4-Quinazolinecarboxylic acid, 2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloroquinazoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Mohamed, PPN Rao - Tetrahedron letters, 2015 - Elsevier
… In order to explore the C2 selectivity of this method in the presence of quinazoline substrates with susceptible functional groups, we used ethyl 2-chloroquinazoline-4-carboxylate 9, …
Number of citations: 6 www.sciencedirect.com

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